molecular formula C9H9N3O2 B1459005 ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate CAS No. 1266114-63-9

ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate

Cat. No. B1459005
CAS RN: 1266114-63-9
M. Wt: 191.19 g/mol
InChI Key: VYYJINSKLFNOGW-UHFFFAOYSA-N
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Description

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a chemical compound with the CAS Number: 1266114-63-9 . It has a molecular weight of 191.19 . The IUPAC name for this compound is ethyl 1H-imidazo[4,5-c]pyridine-7-carboxylate .


Molecular Structure Analysis

The InChI code for ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is 1S/C9H9N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a solid at room temperature . It should be stored in a refrigerator . .

Scientific Research Applications

Comprehensive Analysis of Ethyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate Applications

The compound ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a derivative of the imidazopyridine class, which has shown a wide range of applications in scientific research due to its structural resemblance to purines. Here is a detailed analysis of its unique applications across various fields:

Central Nervous System (CNS) Modulation: Imidazopyridines are known to act as GABA_A receptor agonists, which play a significant role in CNS activities. They can potentially be used to develop treatments for neurological disorders by modulating neurotransmitter release and neuronal excitability.

Digestive System Aid: As proton pump inhibitors, these compounds can reduce stomach acid production, offering therapeutic potential for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Cancer Therapeutics: The imidazo[4,5-c]pyridine core is present in compounds like 3-deazaneplanocin A (DZNep), which acts as a histone methyltransferase EZH2 inhibitor. This suggests its application in cancer treatment, particularly in epigenetic therapies targeting cancer cell growth and proliferation.

Anti-Inflammatory Agents: Imidazopyridines have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs), indicating their use in managing inflammation and pain associated with various conditions.

Antimicrobial Activity: Recent studies have explored the antimicrobial properties of imidazopyridine derivatives. These compounds could lead to the development of new antibiotics or antiseptics, addressing the growing concern of antibiotic resistance.

Metabolic Pathway Regulation: These derivatives have the ability to influence carbohydrate metabolism by acting on enzymes involved in these pathways. This opens up possibilities for diabetes management and other metabolic disorders.

Material Science Applications: Due to their special structural characteristics, imidazopyridine derivatives have potential applications in material science, particularly in proton- and charge-transfer processes, which are crucial in developing new materials with specific electronic properties.

Optoelectronic Devices: The unique structure of imidazopyridines makes them suitable for use in optoelectronic devices. They can function as emitters for confocal microscopy and imaging, contributing to advancements in medical imaging technologies.

Each of these applications demonstrates the versatility and potential of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate in scientific research, spanning from medical to material science fields .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, and P403 .

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a valuable scaffold in medicinal chemistry due to their wide range of applications . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new compounds based on the imidazo[1,2-a]pyridine scaffold, such as ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, could be a promising direction for future research.

properties

IUPAC Name

ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYJINSKLFNOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202514
Record name 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate

CAS RN

1266114-63-9
Record name 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266114-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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